- Improved preparation of 2-(halomethyl)-3,5-dimethyl-4-methoxypyridine hydrohalides, intermediates for omeprazole, Spain, , ,
Cas no 91219-90-8 (Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole)
91219-90-8 structure
Product Name:Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole
Numero CAS:91219-90-8
MF:C11H15NO3
MW:209.241703271866
MDL:MFCD03701547
CID:996083
Update Time:2025-09-25
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(acetoxymethyl)-4-methoxy-3,5-dimethylpyridine
- (4-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
- (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate
- (4-methoxy-3,5-dimethyl-pyridin-2-yl)methyl acetate
- 2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine
- 2-Pyridinemethanol,4-methoxy-3,5-dimethyl-,acetate (ester)
- 2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, acetate (ester) (9CI)
- 2-Acetoxymethyl-4-methoxy-3,5-dimethylpyridine
- Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole
-
- MDL: MFCD03701547
- Inchi: 1S/C11H15NO3/c1-7-5-12-10(6-15-9(3)13)8(2)11(7)14-4/h5H,6H2,1-4H3
- Chiave InChI: OKIMSBLHXKXTTE-UHFFFAOYSA-N
- Sorrisi: O=C(C)OCC1C(C)=C(OC)C(C)=CN=1
Proprietà calcolate
- Massa esatta: 209.10500
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 4
- Complessità: 220
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.3
Proprietà sperimentali
- Colore/forma: solido
- Punto di fusione: 45.5-49.5 °C(lit.)
- Punto di infiammabilità: >230 °F
- PSA: 48.42000
- LogP: 1.77010
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN808-1g |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |
91219-90-8 | 95+% | 1g |
2807.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN808-250mg |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |
91219-90-8 | 95+% | 250mg |
1593CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN808-50mg |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |
91219-90-8 | 95+% | 50mg |
428.0CNY | 2021-07-17 | |
| Chemenu | CM529244-250mg |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | 95% | 250mg |
$106 | 2022-03-01 | |
| Chemenu | CM529244-1g |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | 95% | 1g |
$236 | 2022-03-01 | |
| Chemenu | CM529244-5g |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | 95% | 5g |
$606 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27405-5g |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | 95% | 5g |
¥5371.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27405-250mg |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | 95% | 250mg |
¥822.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27405-1g |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | 95% | 1g |
¥2063.0 | 2024-07-18 | |
| TRC | D293975-100mg |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |
91219-90-8 | 100mg |
$115.00 | 2023-05-18 |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Acetic anhydride ; 2 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
Riferimento
- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands, ACS Omega, 2018, 3(7), 7567-7579
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
Riferimento
- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands, ACS Omega, 2018, 3(7), 7567-7579
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Acetic acid Solvents: Methanol , Toluene
2.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Riferimento
- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
2.1 Reagents: Acetic anhydride ; 2 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
3.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
2.1 Reagents: Acetic anhydride ; 2 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
3.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
Riferimento
- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands, ACS Omega, 2018, 3(7), 7567-7579
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid ; 18 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
2.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C
3.1 rt → 90 °C; 1.5 h, 90 °C
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
2.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C
3.1 rt → 90 °C; 1.5 h, 90 °C
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Riferimento
- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, Jingxi Huagong, 2004, 21(1), 67-69
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: tert-Butyl hypochlorite Solvents: Ethanol ; rt; 3 h, 75 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
3.1 Reagents: Acetic anhydride ; 2 h, 100 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
4.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
3.1 Reagents: Acetic anhydride ; 2 h, 100 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
4.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
Riferimento
- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands, ACS Omega, 2018, 3(7), 7567-7579
Metodo di produzione 8
Condizioni di reazione
1.1 rt → 90 °C; 1.5 h, 90 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Riferimento
- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, Jingxi Huagong, 2004, 21(1), 67-69
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Riferimento
- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates, Asian Journal of Chemistry, 2013, 25(14), 7959-7966
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Riferimento
- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Identification of two main urinary metabolites of [14C]omeprazole in humans, Drug Metabolism and Disposition, 1989, 17(1), 69-76
Metodo di produzione 12
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Preparation of benzimidazolylpyridinium compounds and their pharmaceutical compositions as antiulcer agents, Japan, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Acetic acid Solvents: Methanol , Toluene
2.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Riferimento
- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates, Asian Journal of Chemistry, 2013, 25(14), 7959-7966
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C
2.1 rt → 90 °C; 1.5 h, 90 °C
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
2.1 rt → 90 °C; 1.5 h, 90 °C
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Riferimento
- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, Jingxi Huagong, 2004, 21(1), 67-69
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol , Toluene
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Riferimento
- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates, Asian Journal of Chemistry, 2013, 25(14), 7959-7966
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol , Toluene
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Riferimento
- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Raw materials
- 4-chloro-2,3,5-trimethyl-1λ?-pyridin-1-one
- N-Oxide-2,3,5-trimethyl-4-methoxypyridine
- (4-methoxy-3,5-dimethylpyridin-2-yl)methanol
- 2,3,5-Trimethyl-4-nitro-1-oxidopyridin-1-ium
- 2,3,5-Trimethylpyridine N-Oxide
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Preparation Products
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:91219-90-8)2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE
Numero d'ordine:sfd18773
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:38
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Letteratura correlata
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Suzhou Senfeida Chemical Co., Ltd
(CAS:91219-90-8)2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta